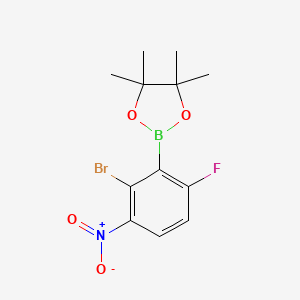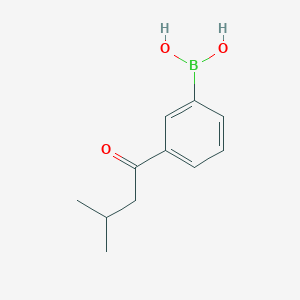
3-(Isopentanoyl)phenylboronic acid
Descripción general
Descripción
3-(Isopentanoyl)phenylboronic acid, also known as IPBA, is a boronic acid derivative . It has a molecular weight of 206.05 . It is widely used in the field of chemistry as a reagent, catalyst, and building block for the synthesis of organic compounds.
Molecular Structure Analysis
The molecular formula of this compound is C11H15BO3 . The boron atom in boronic acids is typically sp2-hybridized, containing an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including this compound, are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.10±0.1 g/cm3 and a predicted boiling point of 382.5±44.0 °C . It is typically stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Nanoparticle Synthesis and Morphology
Phenylboronic acid derivatives, such as 3-(Isopentanoyl)phenylboronic acid, have been utilized in the synthesis of nanoparticles. For example, Hasegawa et al. (2015) described the creation of phenylboronic acid-containing nanoparticles (PBANPs) via aqueous dispersion polymerization. These nanoparticles, ranging from 80-250 nm in diameter, exhibited framboidal morphology and reversible swelling behavior, highlighting their potential in biomedical applications (Hasegawa, Nishida, & Vlies, 2015).
Antibacterial Properties
Research by Adamczyk-Woźniak et al. (2021) explored the antibacterial potency of (trifluoromethoxy)phenylboronic acids, which are structurally related to this compound. Their study showed these compounds' interactions with Escherichia coli and Bacillus cereus, indicating their potential in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Catalyst in Organic Synthesis
Phenylboronic acid has been used as a catalyst in organic reactions. For instance, Nemouchi et al. (2012) demonstrated its use in the synthesis of tetrahydrobenzo[b]pyrans, highlighting the catalyst's efficiency and environmental friendliness (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Drug Delivery Systems
The unique properties of phenylboronic acid derivatives make them suitable for drug delivery applications. Lan and Guo (2019) reviewed the advances in fabrication of phenylboronic acid-decorated polymeric nanomaterials, particularly focusing on interactions with glucose and sialic acid, which are crucial in drug delivery systems (Lan & Guo, 2019).
Glucose-Responsive Materials
Ma and Shi (2014) highlighted the development of phenylboronic acid-based glucose-responsive materials, particularly in the form of nanogels, micelles, and mesoporous silica nanoparticles. These materials have promising applications in insulin delivery for diabetes management (Ma & Shi, 2014).
Applications in Chemical Engineering
Liang-yin Chu (2006) reviewed the applications of phenylboronic acid and its derivatives in pharmaceutical and chemical engineering, emphasizing their role in self-regulated insulin delivery, tissue engineering, and sensor systems (Chu Liang-yin, 2006).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 3-(Isopentanoyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like this compound) transfers its organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the palladium catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability are currently unknown.
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
Análisis Bioquímico
Biochemical Properties
The nature of these interactions often involves the formation of reversible covalent bonds with diols, commonly found in carbohydrates and glycoproteins .
Cellular Effects
Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of varying dosages of 3-(Isopentanoyl)phenylboronic acid in animal models .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Propiedades
IUPAC Name |
[3-(3-methylbutanoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c1-8(2)6-11(13)9-4-3-5-10(7-9)12(14)15/h3-5,7-8,14-15H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVNWWSPVGZJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)CC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



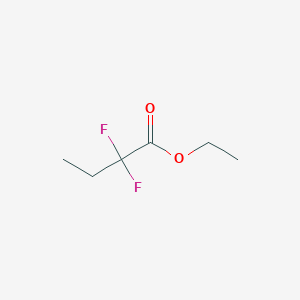
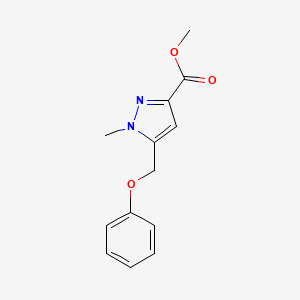
![2-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3118339.png)
![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine](/img/structure/B3118347.png)

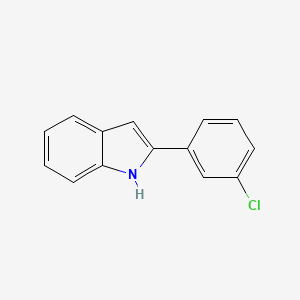
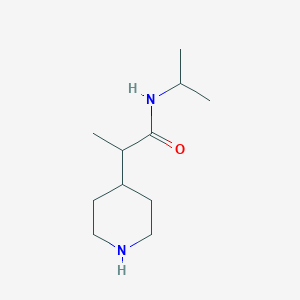
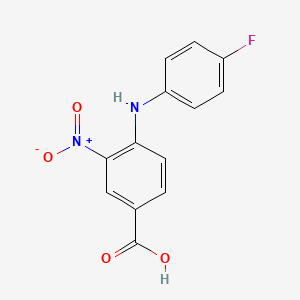
![4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3118389.png)


